REACTION_CXSMILES
|
[H-].[Na+].[Cl:3][C:4]1[CH:5]=[CH:6][C:7]2[NH:13][C:12](=[S:14])[N:11]([CH3:15])[N:10]=[C:9]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)[C:8]=2[CH:22]=1.[CH3:23]I>CN(C)C=O>[Cl:3][C:4]1[CH:5]=[CH:6][C:7]2[N:13]=[C:12]([S:14][CH3:23])[N:11]([CH3:15])[N:10]=[C:9]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)[C:8]=2[CH:22]=1 |f:0.1|
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Name
|
|
Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
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Name
|
|
Quantity
|
850 mL
|
Type
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solvent
|
Smiles
|
CN(C=O)C
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Name
|
7-chloro-1,3-dihydro-3-methyl-5-phenyl-2H-1,3,4-benzotriazepine-2-thione
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Quantity
|
132 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC2=C(C(=NN(C(N2)=S)C)C2=CC=CC=C2)C1
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Name
|
|
Quantity
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30 mL
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Type
|
reactant
|
Smiles
|
CI
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Name
|
ice water
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Quantity
|
7 L
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Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
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6 °C
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Type
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CUSTOM
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Details
|
with stirring
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
|
a screw feed solid addition apparatus while the system
|
Type
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CUSTOM
|
Details
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was flushed with dry nitrogen
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Type
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ADDITION
|
Details
|
Thirty minutes after addition
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Type
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CUSTOM
|
Details
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the resulting reaction mass
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Type
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STIRRING
|
Details
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with stirring
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Type
|
CUSTOM
|
Details
|
rose to about 20° C
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Type
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STIRRING
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Details
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The reaction mass was stirred for an additional 30 minutes in an ice bath and for about two hours at ambient temperature
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Duration
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2 h
|
Type
|
CUSTOM
|
Details
|
The yellow precipitate which formed
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
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WASH
|
Details
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washed with water
|
Type
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DISSOLUTION
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Details
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dissolved in about 1 liter of diethyl ether
|
Type
|
WASH
|
Details
|
The ether solution was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
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CONCENTRATION
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Details
|
concentrated in vacuo on a rotary evaporator
|
Type
|
WAIT
|
Details
|
The title compound was left as a viscous yellow-orange oil which
|
Type
|
CUSTOM
|
Details
|
on triturating with 100 ml of hexane
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=CC2=C(C(=NN(C(=N2)SC)C)C2=CC=CC=C2)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |